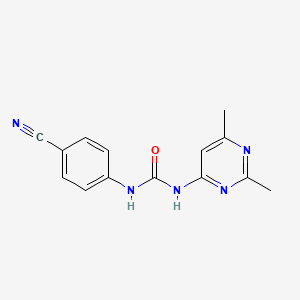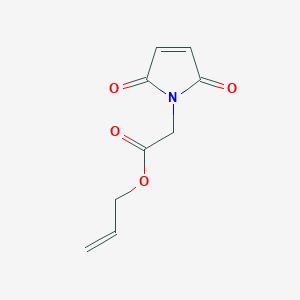
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, also known as N-maleoyl glycine, is an organic compound characterized by the presence of a maleimide group and an acetate ester. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The final step involves esterification with prop-2-en-1-ol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: Nucleophilic substitution reactions can occur at the maleimide nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Succinimide derivatives.
Substitution: N-substituted maleimide derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the electrophilic nature of the maleimide group, which can react with thiol and amine groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-maleoyl alanine
- N-maleoyl serine
- N-maleoyl cysteine
Uniqueness
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to other N-maleoyl derivatives. This uniqueness makes it particularly useful in certain synthetic and biological applications .
Eigenschaften
CAS-Nummer |
195319-43-8 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
prop-2-enyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C9H9NO4/c1-2-5-14-9(13)6-10-7(11)3-4-8(10)12/h2-4H,1,5-6H2 |
InChI-Schlüssel |
BFZYNYPYVLDVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


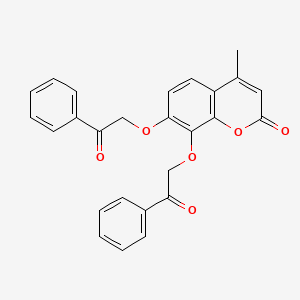
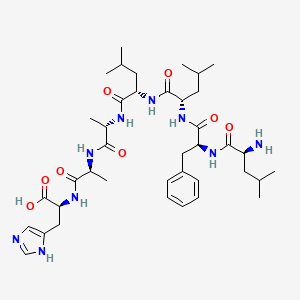
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)

![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
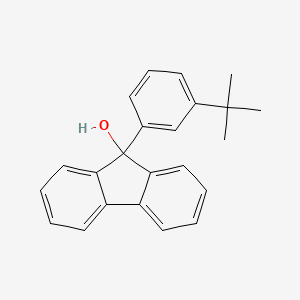

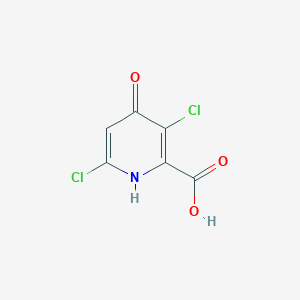
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

